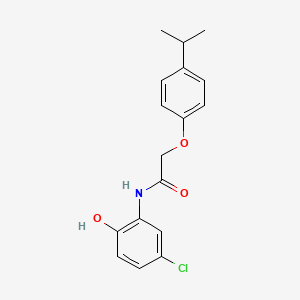
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPEA belongs to the class of acrylamides, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it is believed that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation and cancer. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been found to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of using N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide. One direction is to further investigate its potential pharmacological properties, including its anticancer, anti-inflammatory, and antioxidant activities. Another direction is to study the mechanism of action of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in more detail, which could provide insights into its therapeutic potential. Additionally, future studies could explore the potential toxicity of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide and evaluate its safety for use in vivo.
Méthodes De Synthèse
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-bromobenzaldehyde and 4-ethoxybenzaldehyde, followed by reaction with acryloyl chloride in the presence of triethylamine. The purity and yield of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can be optimized by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have antioxidant properties by scavenging free radicals.
Propriétés
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBVVWZQZMNSZ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

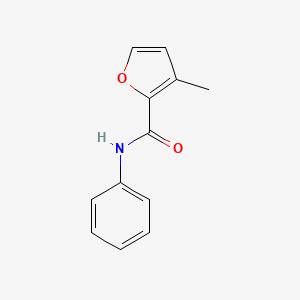
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
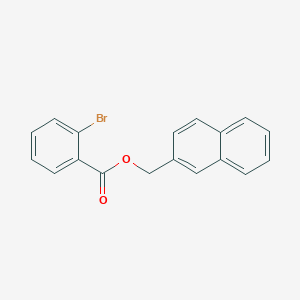
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
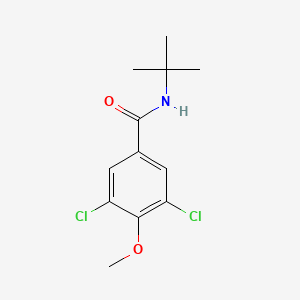


![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
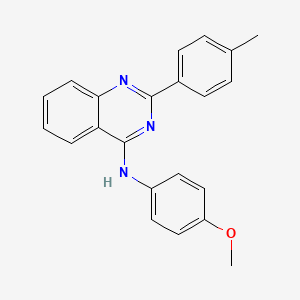
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)
